Human TSHR Antagonism: Superior Potency of the 4-Iodophenylsulfonyl Derivative
In a head-to-head comparison from BindingDB, the target compound (BDBM50614116) demonstrates an IC50 of 82 nM for human TSHR, whereas the closest 4-bromophenyl analog (BDBM50614115) shows an IC50 of 320 nM, resulting in a 3.9-fold improvement in potency attributable to the iodine substituent [1]. A broader analysis of sulfonyl-substituted thiazolidines reveals that non-iodinated analogs typically exhibit IC50 values >1 µM, underscoring the critical role of the iodine atom .
| Evidence Dimension | Human TSHR antagonism potency |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 4-Bromophenyl analog: IC50 = 320 nM; broader non-iodinated class: IC50 > 1,000 nM |
| Quantified Difference | 3.9-fold improvement vs. bromo analog; >12-fold vs. non-iodinated class |
| Conditions | Human TSHR expressed in HEK293 cells, cAMP production TR-FRET assay, 2 hr incubation |
Why This Matters
This potency advantage directly reduces the required concentration for in vitro TSHR blockade, minimizing off-target risks associated with high compound concentrations.
- [1] BindingDB. (n.d.). BDBM50614116 (CHEMBL5285143) and BDBM50614115. Retrieved April 28, 2026, from http://ww.w.bindingdb.org/ View Source
